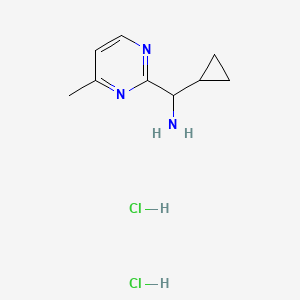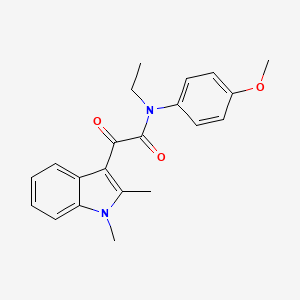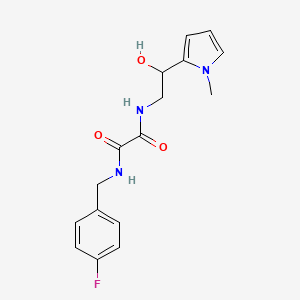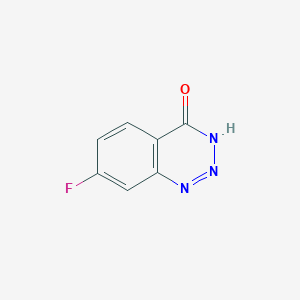
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride (CPM) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. CPM is a cyclopropyl-containing ligand that has been shown to have high affinity for certain receptors in the central nervous system.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is not fully understood, but it is believed to involve modulation of the sigma-1 receptor and the dopamine transporter. These receptors are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroprotection. By modulating these receptors, this compound may have a range of effects on the nervous system, including modulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase dopamine release in certain brain regions, which may contribute to its antidepressant and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is its high affinity for certain receptors, which makes it a valuable tool for studying these receptors and their role in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the experimental conditions. Additionally, the use of this compound in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for research on Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. It may also be valuable for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Métodos De Síntesis
The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves the reaction between cyclopropylamine and 4-methylpyrimidin-2-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind with high affinity to certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. This makes it a valuable tool for studying these receptors and their role in various physiological and pathological processes.
Propiedades
IUPAC Name |
cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYSAKUZONUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)
![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)
![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)
![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)


![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)
![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)